molecular formula C99H151F5N10O44 B12380943 Tri-GalNAc(OAc)3-Perfluorophenyl

Tri-GalNAc(OAc)3-Perfluorophenyl

Cat. No.: B12380943
M. Wt: 2280.3 g/mol
InChI Key: USLSPVWUEIIRPP-GKDVSVGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-GalNAc(OAc)3-Perfluorophenyl is synthesized by modifying Tri-GalNAc(OAc)3 with a pentafluorophenyl group. The synthetic route involves the reaction of Tri-GalNAc(OAc)3 with pentafluorophenyl isocyanate under controlled conditions. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tri-GalNAc(OAc)3-Perfluorophenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Tri-GalNAc(OAc)3-Perfluorophenyl exerts its effects by engaging with the asialoglycoprotein receptor. The compound’s triantenerrary N-acetylgalactosamine ligand binds to the receptor, facilitating the internalization and subsequent degradation of the target protein. This process is mediated by the lysosome-targeting chimera (LYTAC) mechanism, which directs the bound protein to the lysosome for degradation .

Comparison with Similar Compounds

Similar Compounds

  • Tri-GalNAc-COOH
  • Tri-GalNAc-NHS ester
  • Tri-GalNAc biotin
  • D-MoDE-A (1)
  • M-MoDE-A (2)

Uniqueness

Tri-GalNAc(OAc)3-Perfluorophenyl is unique due to its pentafluorophenyl modification, which enhances its binding affinity and specificity for the asialoglycoprotein receptor. This modification also improves the compound’s stability and solubility, making it a valuable tool in targeted protein degradation research .

Properties

Molecular Formula

C99H151F5N10O44

Molecular Weight

2280.3 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C99H151F5N10O44/c1-58(115)111-86-93(152-67(10)124)89(149-64(7)121)70(52-146-61(4)118)155-96(86)143-36-16-13-22-73(127)105-30-19-33-108-76(130)25-40-140-55-99(114-79(133)28-39-135-44-46-137-48-50-139-51-49-138-47-45-136-43-29-80(134)158-92-84(103)82(101)81(100)83(102)85(92)104,56-141-41-26-77(131)109-34-20-31-106-74(128)23-14-17-37-144-97-87(112-59(2)116)94(153-68(11)125)90(150-65(8)122)71(156-97)53-147-62(5)119)57-142-42-27-78(132)110-35-21-32-107-75(129)24-15-18-38-145-98-88(113-60(3)117)95(154-69(12)126)91(151-66(9)123)72(157-98)54-148-63(6)120/h70-72,86-91,93-98H,13-57H2,1-12H3,(H,105,127)(H,106,128)(H,107,129)(H,108,130)(H,109,131)(H,110,132)(H,111,115)(H,112,116)(H,113,117)(H,114,133)/t70-,71-,72-,86-,87-,88-,89+,90+,91+,93-,94-,95-,96-,97-,98-/m1/s1

InChI Key

USLSPVWUEIIRPP-GKDVSVGNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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